7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a complex organic compound characterized by its unique molecular structure. This compound belongs to the imidazo[1,2-a]pyridine class, which is known for its diverse biological and chemical properties
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry, including significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against mdr-tb and xdr-tb
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues are known to impact the biochemical pathways related to tuberculosis . The downstream effects of these interactions are yet to be fully understood and are an active area of research.
Pharmacokinetics
A related compound, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing
Result of Action
Imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb . More research is needed to fully understand the specific effects of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine with 4-methylbenzaldehyde under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability. Purification techniques such as recrystallization or column chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The methyl groups and the imidazo[1,2-a]pyridine ring can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed:
Oxidation: 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-ol or 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms and interactions.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties.
Comparison with Similar Compounds
7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-nitro[_{{{CITATION{{{_2{7-METHYL-2-(4-METHYLPHENYL)-3-NITROIMIDAZO1,2-A ...
7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
8-Methyl-imidazo[1,2-a]pyridine-2-carbaldehyde
Uniqueness: 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde stands out due to its specific structural features, such as the presence of both methyl groups and the aldehyde group
Properties
IUPAC Name |
7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-3-5-13(6-4-11)16-14(10-19)18-8-7-12(2)9-15(18)17-16/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWISFAYZOTTET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC(=CC3=N2)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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